2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol
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Overview
Description
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H11NOS. It is characterized by the presence of a phenol group and a sulfanylphenyl imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-aminothiophenol and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the imino group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-[(4-hydroxyphenyl)imino]methyl]phenol
- 2-[(1E)-[(4-methylphenyl)imino]methyl]phenol
- 2-[(1E)-[(4-chlorophenyl)imino]methyl]phenol
Uniqueness
2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(4-sulfanylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVORBMHKMUYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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